3-Chloro-2-fluoro-6-formylbenzoic acid
Description
Properties
Molecular Formula |
C8H4ClFO3 |
|---|---|
Molecular Weight |
202.56 g/mol |
IUPAC Name |
3-chloro-2-fluoro-6-formylbenzoic acid |
InChI |
InChI=1S/C8H4ClFO3/c9-5-2-1-4(3-11)6(7(5)10)8(12)13/h1-3H,(H,12,13) |
InChI Key |
FIEIBZPSZAJBAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)C(=O)O)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-6-formylbenzoic acid can be achieved through several synthetic routes. One common method involves the halogenation of 2-fluorobenzoic acid followed by formylation. The reaction conditions typically include the use of halogenating agents such as thionyl chloride or phosphorus pentachloride, and formylation reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation and formylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-6-formylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Major Products Formed
Oxidation: 3-Chloro-2-fluoro-6-carboxybenzoic acid.
Reduction: 3-Chloro-2-fluoro-6-hydroxymethylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-fluoro-6-formylbenzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-6-formylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of chloro, fluoro, and formyl groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoro-3-formylbenzoic acid: Similar in structure but with different positions of the chloro and formyl groups.
2-Fluoro-3-formylbenzoic acid: Lacks the chloro group, affecting its reactivity and applications.
2-Chloro-6-fluorobenzoic acid: Lacks the formyl group, leading to different chemical properties and uses.
Uniqueness
The combination of chloro, fluoro, and formyl groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-chloro-2-fluoro-6-formylbenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves diazotization of a precursor amine (e.g., 3-amino-2-fluorobenzoic acid) followed by chlorination using copper chloride (CuCl₂) in acidic conditions. Temperature control (0–5°C) is critical to minimize side reactions. Purity (>95%) is achievable via recrystallization in toluene or diethyl ether .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies substituent positions but may require deuterated DMSO to resolve overlapping signals from Cl, F, and formyl groups.
- HPLC (High-Performance Liquid Chromatography) : Validates purity using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
Q. How should researchers handle storage to maintain compound stability?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture, as the formyl group may hydrolyze. Purity degradation (>2% over 6 months) can be monitored via periodic HPLC analysis .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational isomerism of the formyl group). Cross-validate using:
- X-ray crystallography : Resolves spatial arrangement and hydrogen-bonding patterns (e.g., carboxylic acid dimers with O–H⋯O bonds) .
- DFT calculations : Simulate NMR chemical shifts to match experimental data .
Q. What strategies optimize regioselective functionalization of the benzoic acid core?
- Methodological Answer :
- Electrophilic substitution : The electron-withdrawing Cl and F groups direct reactions to the meta position. Use Lewis acids (e.g., AlCl₃) to enhance selectivity.
- Protection/deprotection : Temporarily esterify the carboxylic acid to prevent unwanted side reactions during formylation .
Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- The formyl group acts as an electrophilic site for nucleophilic additions (e.g., Grignard reagents), while Cl/F hinder Pd-catalyzed couplings (e.g., Suzuki). Use bulky ligands (e.g., SPhos) to mitigate steric hindrance .
Q. What purification challenges arise due to the compound’s polarity, and how are they addressed?
- Methodological Answer : High polarity from Cl, F, and COOH groups complicates column chromatography. Alternatives include:
- Acid-base extraction : Partition between aqueous NaHCO₃ and organic solvents.
- Crystallization optimization : Use mixed solvents (e.g., ethanol/water) to improve crystal yield .
Data Analysis & Experimental Design
Q. How should researchers design experiments to validate synthetic intermediates?
- Methodological Answer :
- Stepwise monitoring : Use TLC with UV-active spots or inline IR spectroscopy to track intermediate formation.
- Isolation of key intermediates : For example, isolate the diazonium salt precursor before chlorination to confirm structure via FTIR (N₂⁺ stretch at 2200–2300 cm⁻¹) .
Q. What statistical methods are appropriate for analyzing yield variability in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
